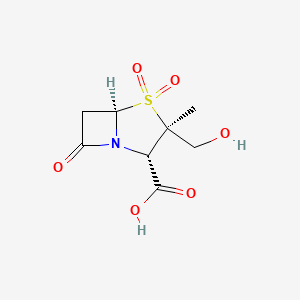![molecular formula C8H7ClN2O2 B11760977 6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that contains a pyrrolo[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of chlorine and methoxy groups in its structure can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 6-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one with methoxy-containing reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and pressure conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chlorine atom can result in various substituted derivatives.
科学的研究の応用
6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one: This compound lacks the methoxy group and may exhibit different chemical reactivity and biological activity.
4-Chloro-3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one: The presence of a methyl group instead of a methoxy group can alter its properties.
Uniqueness
6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is unique due to the presence of both chlorine and methoxy groups, which can influence its chemical and biological properties
特性
分子式 |
C8H7ClN2O2 |
|---|---|
分子量 |
198.60 g/mol |
IUPAC名 |
6-chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O2/c1-13-5-3-6(9)10-8-4(5)2-7(12)11-8/h3H,2H2,1H3,(H,10,11,12) |
InChIキー |
VKDRYJKWTQMJFU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC2=C1CC(=O)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



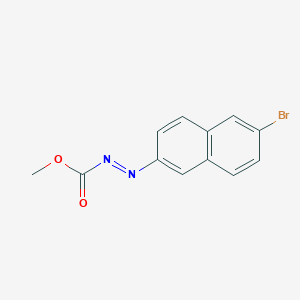
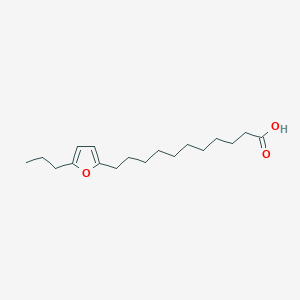
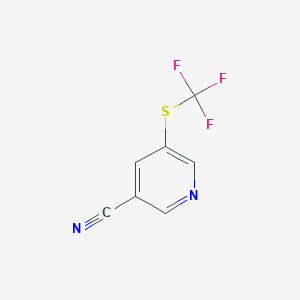
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)
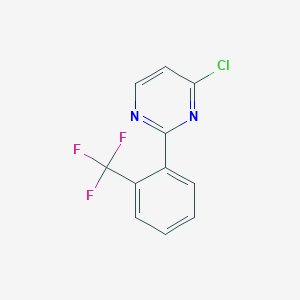
![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
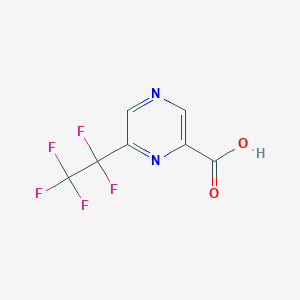
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate](/img/structure/B11760980.png)
